molecular formula C19H21NO3 B11807637 Benzyl 2-(2-methoxyphenyl)pyrrolidine-1-carboxylate

Benzyl 2-(2-methoxyphenyl)pyrrolidine-1-carboxylate

Cat. No.: B11807637
M. Wt: 311.4 g/mol
InChI Key: LZRBMUGPOFNBDL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(2-methoxyphenyl)pyrrolidine-1-carboxylate typically involves the reaction of 2-(2-methoxyphenyl)pyrrolidine-1-carboxylic acid with benzyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at room temperature to yield the desired ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(2-methoxyphenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl 2-(2-methoxyphenyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl 2-(2-methoxyphenyl)pyrrolidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrrolidine ring and benzyl group. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-(2-methoxyphenyl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the benzyl ester moiety enhances its potential for diverse chemical reactions and biological interactions .

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

benzyl 2-(2-methoxyphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C19H21NO3/c1-22-18-12-6-5-10-16(18)17-11-7-13-20(17)19(21)23-14-15-8-3-2-4-9-15/h2-6,8-10,12,17H,7,11,13-14H2,1H3

InChI Key

LZRBMUGPOFNBDL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CCCN2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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